molecular formula C30H31N3O6S B11467606 4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one

4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one

Cat. No.: B11467606
M. Wt: 561.6 g/mol
InChI Key: NNHKWZLSUGFLQR-UHFFFAOYSA-N
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Description

4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, triazole ring, and multiple functional groups such as methoxy and phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is usually synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Biological Studies: The compound is used to study its effects on various biological pathways and molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzofuran core play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 4,5,6-TRIETHOXY-7-({[5-(2-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 4,5,6-TRIETHOXY-7-({[5-(2-ETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Uniqueness

The uniqueness of 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C30H31N3O6S

Molecular Weight

561.6 g/mol

IUPAC Name

4,5,6-triethoxy-7-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C30H31N3O6S/c1-5-36-25-21-17-39-29(34)24(21)22(26(37-6-2)27(25)38-7-3)18-40-30-32-31-28(20-15-11-12-16-23(20)35-4)33(30)19-13-9-8-10-14-19/h8-16H,5-7,17-18H2,1-4H3

InChI Key

NNHKWZLSUGFLQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5OC)OCC)OCC

Origin of Product

United States

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